molecular formula C17H13BrN2O2S B12457885 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B12457885
M. Wt: 389.3 g/mol
InChI Key: XQBDVBODQQPSJY-UHFFFAOYSA-N
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Description

4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with a thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with an aminobenzoic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are achieved through controlled reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
  • 4-{[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid
  • 4-{[4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid

Uniqueness

4-{[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid is unique due to the presence of the bromine atom, which can enhance its biological activity and reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and electron-withdrawing properties can influence the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

4-[[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C17H13BrN2O2S/c1-10-15(11-2-6-13(18)7-3-11)20-17(23-10)19-14-8-4-12(5-9-14)16(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

XQBDVBODQQPSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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